MAGNESIUM PYROPHOSPHATE

Fertilizer Science Soil Chemistry Phosphate Speciation

Select magnesium pyrophosphate where conventional Mg salts fall short. Unlike instantly soluble MgCl₂ or MgSO₄, this white crystalline powder remains inert in water/ethanol yet dissolves readily in dilute acids—enabling site‑specific ion delivery in GI formulations and controlled nutrient release in fertilizers. Its solid‑state phase transition at 68°C creates a unique processing window for thermal expansion modifiers, while the pyrophosphate anion avoids the off‑flavors of sodium acid pyrophosphate in bakery leavening. With a melting point of ~1395°C and density 2.56 g/cm³, it delivers thermal resilience and phase stability. Available in high purity ≥99%. Request pricing for research, pilot or bulk orders.

Molecular Formula Mg2O7P2
Molecular Weight 222.55
CAS No. 10102-34-8
Cat. No. B1148357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGNESIUM PYROPHOSPHATE
CAS10102-34-8
SynonymsMAGNESIUM PYROPHOSPHATE
Molecular FormulaMg2O7P2
Molecular Weight222.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Pyrophosphate (CAS 10102-34-8) Technical Baseline and Chemical Identity


Magnesium pyrophosphate (Mg₂P₂O₇) is an inorganic pyrophosphate salt with a molecular weight of 222.55 g/mol, appearing as a white crystalline powder or colorless monoclinic crystals [1]. It is characterized by a density of 2.56 g/cm³ at 25°C, a high melting point of approximately 1395°C, and negligible solubility in water or ethanol, though it readily dissolves in dilute mineral acids [2]. The compound exists in two polymorphic forms, α (low-temperature) and β (high-temperature), with a solid-state phase inversion occurring at 68°C [3]. These properties underpin its selection in applications requiring thermal resilience, controlled acid-mediated ion release, and phase stability.

Why Magnesium Pyrophosphate Cannot Be Substituted with Generic Magnesium or Phosphate Sources


Magnesium pyrophosphate's differentiation stems from its unique combination of properties: negligible aqueous solubility coupled with high acid solubility, a low-temperature polymorphic phase transition, and specific reactivity in complex matrices. Unlike highly soluble magnesium salts (e.g., MgCl₂, MgSO₄) that release ions immediately, or refractory oxides (MgO) that require extreme conditions, Mg₂P₂O₇ provides a controlled release mechanism dictated by pH and thermal history [1]. Furthermore, its pyrophosphate anion (P₂O₇⁴⁻) confers distinct biochemical and catalytic roles compared to orthophosphates (PO₄³⁻) or polyphosphates [2]. In agricultural and food technology contexts, its reactivity profile differs fundamentally from calcium-based pyrophosphates, directly impacting bioavailability and process performance [3]. The evidence below quantifies these differences, demonstrating that generic substitution without verifying these specific performance parameters would compromise formulation stability, reaction kinetics, and end-use efficacy.

Quantitative Comparative Evidence for Magnesium Pyrophosphate (CAS 10102-34-8) Selection


Superior Soil Reactivity and Plant Phosphorus Availability Compared to Calcium Pyrophosphate

In soil environments, calcium pyrophosphate (Ca₂P₂O₇) exhibits negligible reactivity and remains chemically inert, failing to provide plant-available phosphorus. In contrast, magnesium pyrophosphate undergoes rapid transformation, yielding plant-accessible dimagnesium phosphate (MgHPO₄) [1]. This reaction was confirmed via Raman and synchrotron infrared microspectroscopy in wet soil microcosms [1].

Fertilizer Science Soil Chemistry Phosphate Speciation

Enhanced Sensory Profile in Bakery Leavening Systems Versus Sodium Acid Pyrophosphate (SAPP)

Sodium acid pyrophosphate (SAPP) is a widely used delayed-action raising acid, but it imparts a characteristic, often undesirable 'pyrophosphate taste' in baked goods, especially at higher usage levels [1]. Acid magnesium pyrophosphate (MgH₂P₂O₇), as part of a specific composition, provides equivalent leavening performance while eliminating this off-flavor defect [1].

Food Technology Leavening Agents Bakery Science

Low-Temperature Polymorphic Phase Transition at 68°C Distinct from High-Temperature Calcium Pyrophosphate Inversions

Magnesium pyrophosphate undergoes a solid-state phase inversion at approximately 68°C, transitioning between α (low-temperature) and β (high-temperature) polymorphs [1][2]. This transition is accompanied by a significant volume change, detectable via thermal expansion and DTA [1]. In contrast, calcium pyrophosphate (Ca₂P₂O₇) exhibits phase transformations only at much higher temperatures, typically between 600-800°C or above 1000 K [3].

Materials Science Thermal Analysis Phosphate Ceramics

Controlled Acid-Mediated Solubility Profile Versus Highly Soluble Magnesium Salts

Magnesium pyrophosphate is practically insoluble in water and ethanol but readily dissolves in dilute mineral acids [1][2]. This stark contrast to highly soluble magnesium salts (e.g., MgCl₂: 542 g/L; MgSO₄: 255 g/L at 20°C) provides a means for pH-triggered ion release.

Controlled Release Formulation Science Pharmaceutical Excipients

Validated Application Scenarios for Magnesium Pyrophosphate (CAS 10102-34-8) Based on Differential Evidence


Phosphate Fertilizer Formulation with Enhanced Phosphorus Use Efficiency

Magnesium pyrophosphate is uniquely suited for fertilizer blends where rapid conversion to plant-available phosphorus is critical. Unlike calcium pyrophosphate, which remains inert in soil, Mg₂P₂O₇ undergoes swift transformation to dimagnesium phosphate (MgHPO₄) under typical soil moisture conditions, as confirmed by Raman and synchrotron infrared microspectroscopy [1]. This property ensures that the applied phosphorus is not locked into unavailable mineral forms, directly translating to improved plant growth outcomes observed in pot experiments [1].

Bakery Leavening Systems Requiring Clean Taste Profiles

In bakery leavening agents where delayed carbon dioxide release is essential for proper dough rise during prolonged baking, acid magnesium pyrophosphate (magnesium dihydrogen diphosphate) offers a critical sensory advantage. Unlike sodium acid pyrophosphate (SAPP), which imparts a characteristic 'pyrophosphate taste' that can negatively impact product quality, magnesium-based formulations achieve the same leavening function without off-flavor development [1]. This makes it a preferred acid carrier for premium baked goods where flavor neutrality is paramount.

Low-Temperature Ceramic and Composite Processing

The well-defined solid-state phase inversion of magnesium pyrophosphate at 68°C, with an associated volume change, enables its use as a thermal expansion modifier or phase-change material in ceramic and composite systems processed near ambient conditions [1]. This low-temperature polymorphic transition (α ↔ β) is not replicated by calcium pyrophosphate, which undergoes phase changes only above 600°C, thus offering a unique processing window for Mg₂P₂O₇ in advanced material fabrication [2].

pH-Responsive Magnesium Delivery in Nutraceutical and Pharmaceutical Excipients

The extreme solubility contrast of magnesium pyrophosphate—insoluble in water/ethanol but readily soluble in dilute acids—positions it as a functional excipient for enteric or gastric delivery systems [1]. In contrast to highly soluble magnesium salts that would release ions prematurely in aqueous formulations or the oral cavity, Mg₂P₂O₇ remains inert until reaching the acidic environment of the stomach, enabling site-specific release and avoiding the osmotic effects and taste issues associated with free magnesium ions [1][2].

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